Cas no 1216307-76-4 (1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro-)

1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- is a brominated dihydrobenzodioxin derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a bromine substituent at the 7-position, enhancing reactivity for further functionalization. The dihydrobenzodioxin core contributes to stability while allowing selective modifications, making it a versatile intermediate in medicinal chemistry. The hydroxyl group at the 6-position offers additional reactivity for derivatization or conjugation. This compound is particularly useful in the development of bioactive molecules, where its scaffold can serve as a key building block. High purity and well-defined structural characteristics ensure reproducibility in research and industrial applications.
1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- structure
1216307-76-4 structure
Product Name:1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro-
CAS No:1216307-76-4
MF:C8H7BrO3
MW:231.043381929398
CID:5461918
PubChem ID:82050876
Update Time:2025-08-02

1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol
    • 7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
    • 6-bromo-2,3-dihydro-1,4-benzodioxin-7-ol
    • 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro-
    • AKOS022274977
    • 1216307-76-4
    • EN300-1615088
    • SCHEMBL20562928
    • F2185-1931
    • G74327
    • Inchi: 1S/C8H7BrO3/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,10H,1-2H2
    • InChI Key: QUUPGOJJLXJPRA-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)OCCO2)O

Computed Properties

  • Exact Mass: 229.95786g/mol
  • Monoisotopic Mass: 229.95786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.7

Experimental Properties

  • Density: 1.737±0.06 g/cm3(Predicted)
  • Boiling Point: 302.8±42.0 °C(Predicted)
  • pka: 8.60±0.20(Predicted)

1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- Pricemore >>

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Additional information on 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro-

Comprehensive Analysis of 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- (CAS No. 1216307-76-4)

The compound 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- (CAS No. 1216307-76-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a benzodioxin core with a bromo substitution, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways. The presence of the dihydro group further enhances its stability, making it a preferred choice for various synthetic applications.

In recent years, the demand for 1,4-Benzodioxin-6-ol derivatives has surged due to their relevance in developing novel therapeutics. For instance, the 7-bromo substitution is often explored for its role in enhancing binding affinity to target proteins. This aligns with the growing trend of structure-activity relationship (SAR) studies, where small modifications to a molecule's structure can significantly impact its efficacy. As such, CAS No. 1216307-76-4 is frequently cited in patents and academic papers focusing on heterocyclic chemistry and medicinal chemistry.

From an industrial perspective, the synthesis of 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- involves meticulous optimization to ensure high yield and purity. Techniques such as catalytic bromination and reductive cyclization are commonly employed, reflecting advancements in green chemistry practices. This resonates with the broader scientific community's emphasis on sustainable and environmentally friendly synthetic methods. Companies specializing in fine chemicals often highlight this compound's versatility, catering to clients in the pharmaceutical and agrochemical sectors.

One of the most frequently asked questions about CAS No. 1216307-76-4 revolves around its solubility and stability under various conditions. Studies indicate that the compound exhibits moderate solubility in polar organic solvents, which is crucial for its handling in laboratory settings. Additionally, its stability at room temperature makes it a practical choice for long-term storage, a feature highly valued by researchers. These properties are often compared to those of other benzodioxin derivatives, underscoring the importance of molecular design in achieving desired physicochemical characteristics.

The application of 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- extends beyond traditional drug development. Recent explorations in material science have identified its potential as a building block for organic electronic materials. Its conjugated system and electron-withdrawing bromo group make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. This interdisciplinary relevance highlights the compound's adaptability, aligning with the current trend of multi-functional materials research.

In conclusion, 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- (CAS No. 1216307-76-4) stands out as a molecule of significant scientific and industrial interest. Its structural features, combined with its diverse applications, make it a subject of ongoing research. Whether in the context of drug discovery, green chemistry, or advanced materials, this compound continues to inspire innovation across multiple fields. As the scientific community delves deeper into its properties, the potential for new breakthroughs remains vast.

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